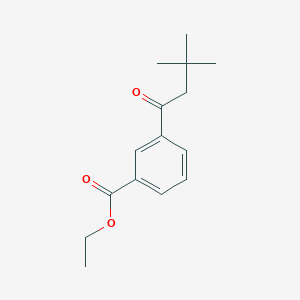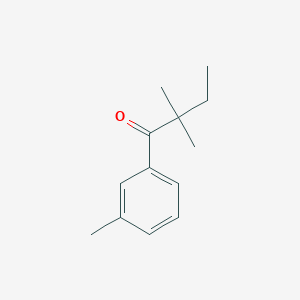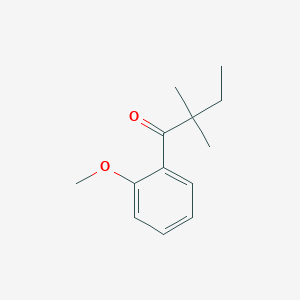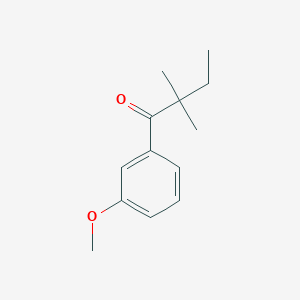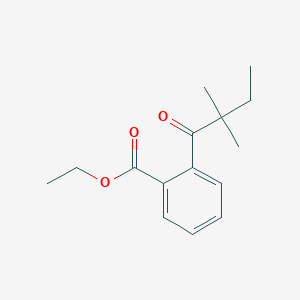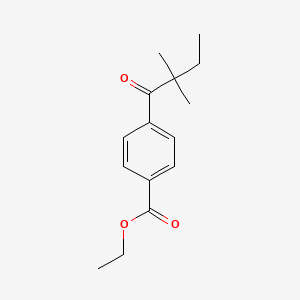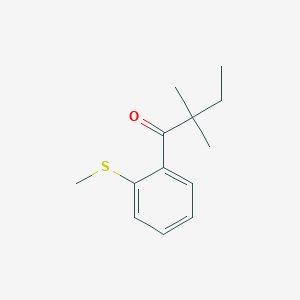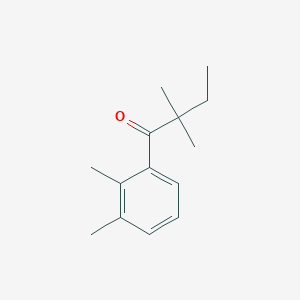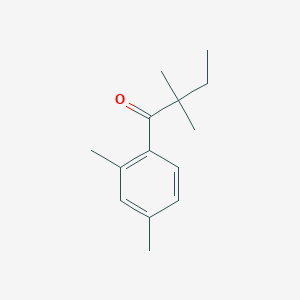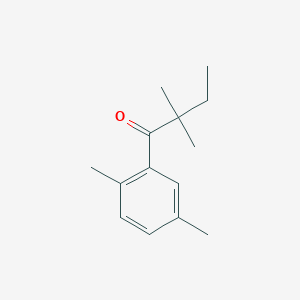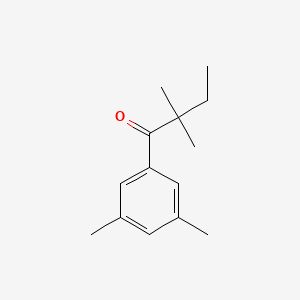
Cyclobutyl 2-trifluoromethylphenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl 2-trifluoromethylphenyl ketone is a chemical compound with the CAS Number: 53342-41-9 and a linear formula of C12H11F3O . It has a molecular weight of 228.21 .
Synthesis Analysis
The synthesis of cis-γ-functionalized cyclobutyl ketones, such as Cyclobutyl 2-trifluoromethylphenyl ketone, involves a sequential C-H/C-C functionalization strategy . A bicyclo [1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure . This intermediate then undergoes a ligand-enabled, palladium-catalyzed C-C cleavage/functionalization to produce valuable cis-γ- (hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones .Molecular Structure Analysis
The IUPAC name for Cyclobutyl 2-trifluoromethylphenyl ketone is cyclobutyl[2-(trifluoromethyl)phenyl]methanone . The InChI Code is 1S/C12H11F3O/c13-12(14,15)10-7-2-1-6-9(10)11(16)8-4-3-5-8/h1-2,6-8H,3-5H2 .Physical And Chemical Properties Analysis
Cyclobutyl 2-trifluoromethylphenyl ketone has a molecular weight of 228.21 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Oxidation of Cyclohexane
A comprehensive review on the oxidation of cyclohexane to produce ketone-alcohol (KA) oil discusses various catalysts and reaction conditions used for cyclohexane oxidation. This process is crucial for the industrial manufacture of cyclohexanol and cyclohexanone, key feedstocks for nylon production. Metal and metal oxide loaded silica catalysts show high selectivity and conversion rates for cyclohexane oxidation, highlighting the importance of catalyst choice in ketone production processes (Abutaleb & Ali, 2021).
N-Heterocyclic Silylene Complexes in Catalysis
The review on N-heterocyclic silylene (NHSi) transition metal complexes in catalytic transformations, including ketone hydrosilylation, sheds light on the emerging role of NHSi complexes in novel catalytic processes. This research highlights the potential for new families of catalysts based on NHSis, which could have implications for the synthesis and manipulation of ketones like Cyclobutyl 2-trifluoromethylphenyl ketone (Blom, Gallego, & Driess, 2014).
Ketone Homologation Reaction
The review on the homologation reaction of ketones with diazo compounds provides insights into how diazoalkanes, aryldiazomethanes, and other diazo compounds are added to ketones to afford homologated ketones. This process, which can be catalyzed by various promoters or catalysts, offers a pathway to modify or create new ketone compounds, potentially including Cyclobutyl 2-trifluoromethylphenyl ketone (Candeias, Paterna, & Gois, 2016).
Bio-Based Cycloalkanes
Research on the conversion of biomass-derived small molecules to cycloalkanes discusses the development of sustainable routes for producing high-density cycloalkanes from renewable sources. This work is particularly relevant for the development of bio-based fuels but also highlights the broader potential of cycloalkanes and related ketones in sustainable chemistry applications (Muldoon & Harvey, 2020).
Eigenschaften
IUPAC Name |
cyclobutyl-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)10-7-2-1-6-9(10)11(16)8-4-3-5-8/h1-2,6-8H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQNQLBPNZLZQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642539 |
Source


|
| Record name | Cyclobutyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2-trifluoromethylphenyl ketone | |
CAS RN |
53342-41-9 |
Source


|
| Record name | Cyclobutyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53342-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)
